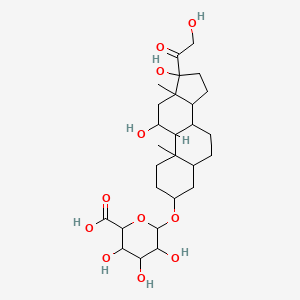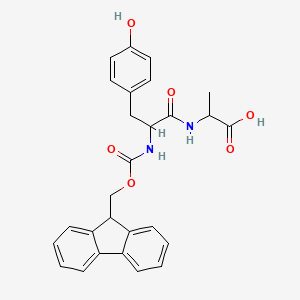
trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ester méthylique de l'acide trans-1-benzyl-4-(4-fluorophényl)-6-oxopipéridine-3-carboxylique: est un composé organique complexe présentant des applications significatives dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle pipéridine substitué par des groupes benzyl et fluorophényl, ainsi qu'un groupe ester méthylique d'acide carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l'ester méthylique de l'acide trans-1-benzyl-4-(4-fluorophényl)-6-oxopipéridine-3-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes:
Formation du cycle pipéridine: Le cycle pipéridine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction des groupes benzyl et fluorophényl: Les groupes benzyl et fluorophényl sont introduits par des réactions de substitution nucléophile.
Estérification: Le groupe acide carboxylique est estérifié à l'aide de méthanol en présence d'un catalyseur acide pour former l'ester méthylique.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et des techniques de purification avancées afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe benzyl, conduisant à la formation de dérivés de benzaldéhyde.
Réduction: Les réactions de réduction peuvent cibler le groupe carbonyle dans le cycle pipéridine, le transformant en alcool.
Substitution: Le groupe fluorophényl peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution: La substitution aromatique électrophile peut être facilitée par des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits:
Oxydation: Dérivés de benzaldéhyde.
Réduction: Dérivés d'alcool.
Substitution: Dérivés fluorophényl halogénés ou nitrés.
Applications de la recherche scientifique
Chimie:
- Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
- Étudié pour sa réactivité et sa stabilité dans diverses conditions.
Biologie:
- Enquête sur ses interactions potentielles avec les macromolécules biologiques.
- Utilisé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Médecine:
- Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
- Étudié comme un composé potentiel pour le développement de médicaments.
Industrie:
- Utilisé dans la production de produits chimiques et pharmaceutiques de spécialité.
- Employé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'ester méthylique de l'acide trans-1-benzyl-4-(4-fluorophényl)-6-oxopipéridine-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité. Par exemple, il peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en agissant comme un agoniste ou un antagoniste. Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential interactions with biological macromolecules.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Studied as a potential lead compound for drug development.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires:
- trans-1-benzyl-4-(4-fluorophényl)-3-pipéridineméthanol
- trans-1-benzyl-4-(4-fluorophényl)-3-méthylsulfonatepipéridine
Comparaison:
- Différences structurelles: Bien que similaires dans leur structure de base, ces composés diffèrent par leurs groupes fonctionnels, ce qui peut avoir un impact significatif sur leur réactivité chimique et leur activité biologique.
- Réactivité: La présence de différents groupes fonctionnels (par exemple, hydroxyle, sulfonate) peut conduire à des variations de réactivité, en particulier dans les réactions d'oxydation et de réduction.
- Activité biologique: Les différences dans les groupes fonctionnels affectent également les interactions des composés avec les cibles biologiques, conduisant à des variations de leur potentiel thérapeutique et de leur mécanisme d'action.
Propriétés
IUPAC Name |
methyl 1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCMRPPNDBQTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)


![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)

![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)



![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)



